1,1'-(Dimethylsilanediyl)diaziridine
Description
Properties
CAS No. |
2517-48-8 |
|---|---|
Molecular Formula |
C6H14N2Si |
Molecular Weight |
142.27 g/mol |
IUPAC Name |
bis(aziridin-1-yl)-dimethylsilane |
InChI |
InChI=1S/C6H14N2Si/c1-9(2,7-3-4-7)8-5-6-8/h3-6H2,1-2H3 |
InChI Key |
LWZNVSGTKHWYAU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N1CC1)N2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Comparisons with Similar Diaziridine Derivatives
Bicyclic Diaziridines: BiDiMDAH and DABH
6,6'-Dimethyl-1,1',5,5'-tetraaza-6,6'-bi(bicyclo[3.1.0]hexane) (BiDiMDAH) :
- Contains two diaziridine-containing bicyclo[3.1.0]hexane moieties.
- Exhibits a planar five-membered ring and trans orientation of methyl groups, stabilized by hyperconjugation effects .
- Enthalpy of formation: 443.8 ± 5.0 kJ/mol (calculated via G4 theory) .
- Solid-state structure confirmed by XRD, contrasting with most diaziridines, which are liquids .
1,5-Diazabicyclo[3.1.0]hexane (DABH) :
Key Structural Differences :
| Property | 1,1'-(Dimethylsilanediyl)diaziridine | BiDiMDAH | DABH |
|---|---|---|---|
| Bridging Group | -Si(CH₃)₂- | None (bicyclic linkage) | None (monocyclic) |
| Conformation | Planar five-membered rings | Planar five-membered | Boat conformation |
| Physical State | Likely solid (inferred) | Solid | Liquid |
| Enthalpy of Formation | Not reported | 443.8 kJ/mol | Not reported |
Substituent Effects on Reactivity and Bioactivity
- Neurotropic Activity: Introduction of a second diaziridine ring (e.g., in tetramezine) enhances neurotropic activity compared to monocyclic derivatives . Substituents like methyl or trifluoromethyl groups modulate electronic properties, affecting crosslinking efficiency in photoaffinity probes .
Trifluoromethyl-diaziridines :
Comparison of Yields by Substituent :
| Diaziridine Substituent | Reaction Type | Yield Range |
|---|---|---|
| Electron-donating | Microwave cycloaddition | 60–85% |
| Electron-withdrawing | Catalytic diamination | 11–24% |
| Trifluoromethyl | Photoaffinity labeling | High |
Photoaffinity Probes
- Diaziridines convert to diazirines under oxidative conditions, generating carbenes upon UV irradiation for covalent crosslinking .
- 1,1'-(2,6-Naphthalenedicarbonyl)diaziridine : Used for photocrosslinking poly(4-hydroxystyrene) films, demonstrating superior stability compared to aryl azides .
- Dimethylsilanediyl vs. Trifluoromethyl Derivatives :
High-Energy Materials
Q & A
What synthesis methods are commonly employed for 1,1'-(dimethylsilanediyl)diaziridine and its bicyclic derivatives?
Basic Research Focus
Synthesis of diaziridine derivatives often involves reductive cyclization, nucleophilic substitution, or condensation reactions. For bicyclic systems like 6,6'-dimethyl-1,1',5,5'-tetraaza-6,6'-bi(bicyclo[3.1.0]hexane) (BiDiMDAH), a stepwise approach is used:
- Step 1 : Reacting carbonyl compounds with primary amines under controlled pH (aqueous or water-methanol mixtures) to form diaziridine precursors.
- Step 2 : Cyclization via N-chloroalkylamine intermediates in aprotic solvents (e.g., dichloromethane) with K₂CO₃ as a base.
- Step 3 : Purification using column chromatography and structural validation via NMR, IR, and high-resolution mass spectrometry (HRMS) .
How do quantum chemical (QC) calculations enhance structural analysis of diaziridine derivatives?
Advanced Research Focus
QC methods (e.g., B3LYP/cc-pVTZ, MP2/cc-pVTZ) are critical for predicting equilibrium geometries, hyperconjugation effects, and thermodynamic stability. Key applications include:
- Conformational Analysis : Identifying trans/cis configurations of substituents (e.g., methyl groups in BiDiMDAH) and planar vs. non-planar ring systems .
- Natural Bond Orbital (NBO) Analysis : Quantifying steric and electronic effects, such as hyperconjugation between σ(C–N) and σ*(N–N) bonds, which stabilize boat conformations .
- Enthalpy of Formation : Gaussian-4 (G4) theory estimates gas-phase enthalpies (e.g., 443.8 ± 5.0 kJ/mol for BiDiMDAH), validated against combustion calorimetry .
Which analytical techniques resolve conformational isomers in diaziridine derivatives?
Basic Research Focus
Multi-technique approaches are required due to the sensitivity of diaziridine conformers to substituents and environment:
- Gas Electron Diffraction (GED) : Resolves gas-phase geometries (e.g., boat vs. chair conformations) .
- X-ray Diffraction (XRD) : Determines solid-state structures (e.g., trans-methyl orientation in BiDiMDAH crystals with P2₁/c space group) .
- NMR Spectroscopy : Detects solution-phase dynamics (e.g., ¹H/¹³C NMR confirms single conformer dominance in CDCl₃) .
How should researchers reconcile discrepancies between gas-phase and solid-state structural data?
Advanced Research Focus
Conflicting GED (gas-phase) and XRD (solid-state) results arise from environmental effects. Mitigation strategies include:
- QC Validation : Compare experimental data with computed structures (e.g., B3LYP/6-31G(d,p) for gas-phase vs. periodic boundary conditions for solids) .
- Dynamic NMR : Track temperature-dependent conformational equilibria in solution to identify dominant stabilizing interactions (e.g., hyperconjugation vs. steric effects) .
- Error Analysis : Quantify uncertainties in bond angles/lengths (e.g., ±0.002 Å for C–N bonds in GED) and refine computational basis sets .
What is the mechanistic role of substituents in modulating neurotropic activity?
Advanced Research Focus
Substituents on the diaziridine ring directly influence bioactivity through:
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) reduce conformational flexibility, while electron-donating groups (e.g., –OCH₃) enhance solubility and CNS penetration .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) stabilize trans configurations, increasing binding affinity to neural receptors .
- Dual-Ring Systems : Introducing a second diaziridine ring (e.g., BiDiMDAH) amplifies neurotropic activity by enabling multi-site interactions with targets .
What methodologies determine thermodynamic stability and reactivity of diaziridine derivatives?
Advanced Research Focus
Stability assessments combine experimental and theoretical approaches:
- Combustion Calorimetry : Measures enthalpy of formation (ΔHf) in the solid state (e.g., 6-phenyl-1,5-diazabicyclo[3.1.0]hexane) .
- DLPNO-CCSD(T)/CBS : Predicts gas-phase ΔHf with <5 kJ/mol error, outperforming G4 theory for nitrogen-rich systems .
- Reactivity Studies : Track ring-opening kinetics (e.g., with benzoquinones) using Sc(OTf)₃-catalyzed [3+3] cycloadditions monitored by HRMS .
How do hyperconjugation and steric effects compete in defining diaziridine conformations?
Advanced Research Focus
BiDiMDAH case studies reveal two competing factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
